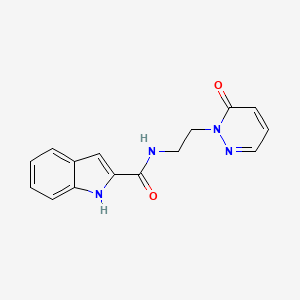

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be related to the class of chemicals known as 6-oxopyridazin-1(6H)-carboxylates . These compounds are known to be efficient, stable, and ecofriendly alternatives to chloroformates .

Synthesis Analysis

While specific synthesis methods for “N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide” were not found, 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates have been synthesized by treating them with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature .Wissenschaftliche Forschungsanwendungen

Indoles and Pyridazino[4,5-b]indoles as Inhibitors

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide and related compounds have been studied for their activity as inhibitors of HIV-1 reverse transcriptase. These compounds show promise in inhibiting different types of HIV-1 reverse transcriptase, including wild type and mutant forms. The synthesis and activity study of indol-2-carboxamides and pyridazino[4,5-b]indoles reveal two lead compounds with significant activity, suggesting potential applications in HIV treatment research (Font et al., 1995).

Esterification using Pyridazin-1-yl Phosphoric Acid Diethyl Ester

The use of (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters for the esterification of carboxylic acids demonstrates the compound's application in synthetic chemistry. This novel coupling agent enables the chemoselective esterification of both aliphatic and aromatic carboxylic acids with alcohols, yielding esters with good to excellent efficiency. This application underscores the compound's versatility and efficiency in organic synthesis (Won et al., 2007).

Synthesis of 3-Heteroarylindoles

This compound has been utilized in the synthesis of 3-heteroarylindoles, showcasing its role in the creation of compounds with potential biological activity. The synthesis involves the preparation of methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate, further reacting with α-heteroarylamines to yield indolylpyrimidones and indolylpyranones, among other products. This research highlights the compound's application in generating bioactive molecules (Jakše et al., 2004).

Antimicrobial Activity of Indolyl-Substituted Compounds

The antimicrobial activity of indolyl-substituted 2(3H)-furanones, derived from this compound, has been explored. These compounds, through various synthetic routes, have demonstrated effectiveness against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents. This research area is significant for developing new antimicrobial drugs with novel mechanisms of action (Abou-Elmagd et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-14-6-3-7-17-19(14)9-8-16-15(21)13-10-11-4-1-2-5-12(11)18-13/h1-7,10,18H,8-9H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFBTXVVFCBYFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2588665.png)

![2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide](/img/structure/B2588673.png)

![N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2588675.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588679.png)

![N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride](/img/structure/B2588686.png)

![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2588687.png)